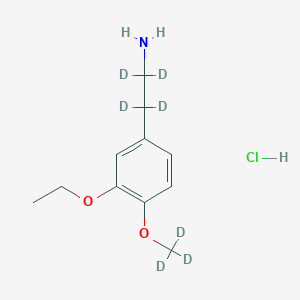![molecular formula C17H24N4O2 B12299859 Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12299859.png)
Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions. This forms methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates, which are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids. The final step involves hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in various biological assays.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects such as the modulation of signaling pathways involved in cell proliferation, apoptosis, and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate is unique due to its specific pyrazolo[1,5-a]pyrimidine core, which imparts distinct biological activities compared to other similar compounds. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research .
Eigenschaften
Molekularformel |
C17H24N4O2 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N4O2/c1-12-11-18-14-5-8-19-21(14)15(12)13-6-9-20(10-7-13)16(22)23-17(2,3)4/h5,8,11,13H,6-7,9-10H2,1-4H3 |
InChI-Schlüssel |
URWSIHUGDGFSLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C(=CC=N2)N=C1)C3CCN(CC3)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one](/img/structure/B12299777.png)

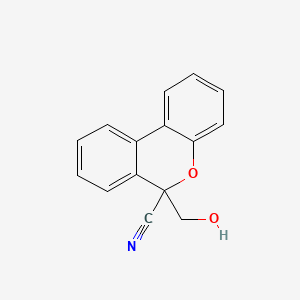
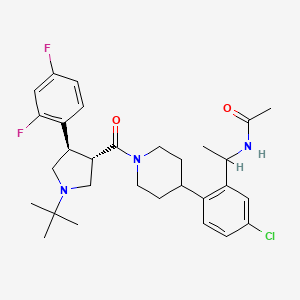
![4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine](/img/structure/B12299806.png)
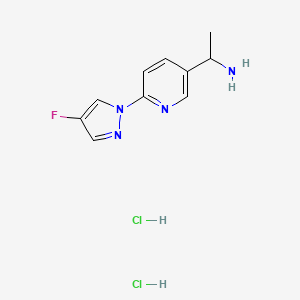

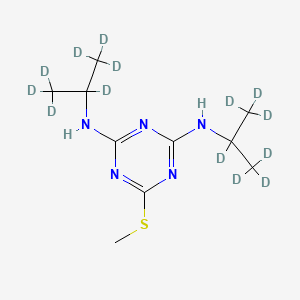
![2-Pyrrolidinecarboxamide, N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-, (2R)-](/img/structure/B12299831.png)
![3-[[1-(4-Aminobutylamino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B12299838.png)

![3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299848.png)
![Potassium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12299849.png)
